molecular formula C18H13FN4O2S B287230 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287230
M. Wt: 368.4 g/mol
InChI Key: JEHGDUXAGWBAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in drug design and development. This compound belongs to the class of triazolothiadiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it has been reported to interact with various targets in the body such as enzymes and receptors, leading to its pharmacological activities.
Biochemical and physiological effects:
The compound 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. Furthermore, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The compound 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities. However, its limitations include its poor solubility in water, which makes it difficult to use in aqueous solutions. In addition, its toxicity profile and pharmacokinetic properties are not well understood, which limits its use in animal studies.

Future Directions

There are several future directions for research on 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its mechanism of action in detail, which will help in the development of drugs with improved efficacy and safety profiles. Another direction is to study its pharmacokinetic properties and toxicity profile, which will help in the development of drugs with improved pharmacokinetics and reduced toxicity. Furthermore, the compound can be modified to improve its solubility in water, which will make it more suitable for use in aqueous solutions. Finally, the compound can be screened for its activity against various targets in the body, which will help in the development of drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thiosemicarbazide, followed by the reaction with 4-fluorobenzyl bromide and finally cyclization with sodium azide. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thiosemicarbazide, followed by the reaction with 4-fluorobenzyl chloride and finally cyclization with sodium azide. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

The compound 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug design and development. It has been reported to possess various pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and anticonvulsant activities. It has also been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These activities make it a potential candidate for the development of drugs for the treatment of various diseases.

properties

Product Name

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN4O2S/c19-12-7-5-11(6-8-12)9-16-20-21-18-23(16)22-17(26-18)15-10-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9-10H2

InChI Key

JEHGDUXAGWBAEY-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Origin of Product

United States

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